molecular formula C23H30N6O4 B2779032 Ethyl 1-{2-[2-(sec-butylamino)-2-oxoethyl]-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate CAS No. 1185034-78-9

Ethyl 1-{2-[2-(sec-butylamino)-2-oxoethyl]-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate

Cat. No. B2779032
CAS RN: 1185034-78-9
M. Wt: 454.531
InChI Key: ZTJYQHGSOFREFJ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives are a class of compounds that have been studied for their potential antiviral and antimicrobial activities . They have been synthesized as potential antiviral and antimicrobial agents . A novel series of [1, 2, 4]triazolo(4,3-a)quinoxaline-amino-phenyl derivatives were designed as bromodomain and extra-terminal (BET) protein inhibitors .


Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Nitroalkanes activated with polyphosphoric acid could serve as efficient electrophiles in reactions with amines and hydrazines, enabling various cascade transformations toward heterocyclic systems .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with a [1,2,4]triazolo[4,3-a]quinoxaline core. Some derivatives also contain a piperazine or piperidine subunit .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and reactions with nitroalkanes .

Scientific Research Applications

Synthesis and Characterization

A variety of synthetic routes have been developed to create complex molecules with potential biological activity, including Ethyl 1-{2-[2-(sec-butylamino)-2-oxoethyl]-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate derivatives. For instance, El‐Kazak and Ibrahim (2013) detailed the synthesis and characterization of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from related compounds. These compounds were synthesized to explore their antimicrobial activities, showcasing the compound's versatility in creating new molecules with potential bioactivity (El‐Kazak & Ibrahim, 2013).

Antimicrobial Activity

The antimicrobial evaluation of synthesized compounds derived from the mentioned compound has shown promising results against various microorganisms. Such studies are crucial for the development of new antibiotics and antimicrobial agents to combat resistant strains of bacteria and other pathogens. For example, Sanna et al. (1990) investigated the antimicrobial activity of 4-ethyl-1(2)-R-1(2)H-4,7-dihydro-triazolo[4,5-h]-quinolin-7-one-6-carboxylic acids, demonstrating the potential of these compounds in developing anti-infective agents for the urinary tract (Sanna et al., 1990).

Pharmacological Applications

Further research into the pharmacological applications of Ethyl 1-{2-[2-(sec-butylamino)-2-oxoethyl]-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate derivatives has identified their potential as receptor antagonists and in the development of novel therapeutic agents. Catarzi et al. (2004) synthesized and biologically evaluated analogs of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173), highlighting their activity as selective AMPA receptor antagonists. This work exemplifies the compound's utility in creating novel pharmaceuticals with specific receptor target activity (Catarzi et al., 2004).

Mechanism of Action

While the specific mechanism of action for your compound is not available, it’s known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives act as inhibitors of bromodomain and extra-terminal (BET) proteins .

Future Directions

Future research could focus on further exploration of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as antimicrobial agents . It was reported that the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .

properties

IUPAC Name

ethyl 1-[2-[2-(butan-2-ylamino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4/c1-4-15(3)24-19(30)14-28-23(32)29-18-9-7-6-8-17(18)25-20(21(29)26-28)27-12-10-16(11-13-27)22(31)33-5-2/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJYQHGSOFREFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)N2C3=CC=CC=C3N=C(C2=N1)N4CCC(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(2-{[(butan-2-yl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate

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